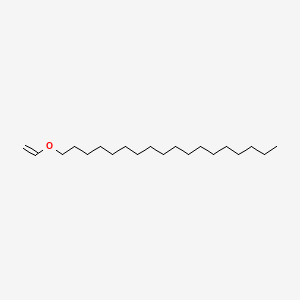

Octadecyl vinyl ether

Description

The exact mass of the compound this compound is 296.307915895 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDJWUCRAPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-96-7 | |

| Record name | Poly(octadecyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061305 | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-02-9, 9003-96-7 | |

| Record name | Octadecyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl octadecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)octadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Octadecyl Vinyl Ether

An In-Depth Technical Guide to the Synthesis of Octadecyl Vinyl Ether from Octadecanol

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding long-chain alcohol, octadecanol. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the core synthetic methodologies, their underlying mechanisms, and practical, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Key data is presented in structured tables, and reaction pathways are visualized through detailed diagrams to enhance clarity and reproducibility.

This compound (OVE), also known as stearyl vinyl ether, is a long-chain alkyl vinyl ether characterized by a C18 alkyl chain attached to a vinyl group via an ether linkage.[1][2] Its molecular structure imparts a significant hydrophobic character, making it a valuable monomer and chemical intermediate.[3] In the realm of drug development and materials science, OVE is a critical building block for creating functional polymers, liposomes, and specialized coatings.[4][5] Its ability to polymerize cationically allows for the synthesis of materials with tailored properties for applications such as drug delivery systems, adhesives, and hydrophobic surface modifiers.[3][5][6] The synthesis of this monomer from a readily available precursor like octadecanol is therefore a process of significant interest.

Core Synthetic Methodologies: From Alcohol to Vinyl Ether

The conversion of an alcohol to a vinyl ether is known as vinylation.[7] For a long-chain alcohol like octadecanol, several strategies have been developed, each with distinct advantages concerning reaction conditions, catalyst requirements, and scalability.

The Reppe Vinylation: Direct Addition to Acetylene

The most established and direct route is the Reppe synthesis, which involves the base-catalyzed addition of an alcohol to acetylene gas under pressure.[7][8] This method, pioneered by Walter Reppe, is highly effective for a wide range of alcohols.

Mechanism and Rationale:

The reaction proceeds via a nucleophilic addition mechanism. The process is initiated by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH), which deprotonates the octadecanol to form a highly nucleophilic alkoxide ion.[8] This alkoxide then attacks one of the carbons of the acetylene triple bond. The resulting vinyl anion is a strong base and subsequently abstracts a proton from another molecule of octadecanol, regenerating the alkoxide catalyst and yielding the final this compound product.[8]

The use of elevated temperatures (150-180°C) and pressure is crucial.[8][9] High temperature provides the necessary activation energy for the nucleophilic attack on the relatively inert acetylene triple bond. Pressure is required to increase the concentration of acetylene gas dissolved in the liquid octadecanol phase, thereby driving the reaction forward according to Le Châtelier's principle.

Caption: Mechanism of base-catalyzed Reppe vinylation.

Transvinylation: Vinyl Group Exchange

An alternative approach that avoids the direct handling of high-pressure acetylene is transvinylation (or transetherification). This method involves the transfer of a vinyl group from a less valuable vinyl donor, such as vinyl acetate or another alkyl vinyl ether, to the target alcohol.[7][10]

Catalysis and Rationale:

These reactions are typically catalyzed by transition metal complexes, with palladium and iridium catalysts being particularly effective.[10][11][12] The catalyst facilitates the exchange of the alkoxy or acetate group on the vinyl donor with the octadecanol. The reaction can often be driven to completion by using a large excess of the vinylating agent or by removing the byproduct (e.g., acetic acid or the displaced alcohol) as it forms.[10]

While this method offers milder reaction conditions (often at or below 100°C) and enhanced safety by avoiding acetylene gas, the catalysts can be expensive, and purification may be more complex.[12]

| Parameter | Reppe Vinylation | Transvinylation (Pd/Ir Catalyzed) |

| Vinyl Source | Acetylene Gas | Vinyl Acetate, Ethyl Vinyl Ether |

| Catalyst | Strong Base (e.g., KOH) | Transition Metal Complex (e.g., Pd(OAc)₂) |

| Temperature | High (150-200°C) | Moderate (Room Temp. to 100°C) |

| Pressure | High Pressure Required | Atmospheric Pressure |

| Advantages | Atom economical, direct route | Milder conditions, avoids acetylene gas |

| Disadvantages | Hazardous conditions (pressure, acetylene) | Expensive catalysts, potential side reactions |

Table 1: Comparison of primary synthesis methodologies.

Detailed Experimental Protocol: Reppe Synthesis of this compound

This protocol is a self-validating system based on established industrial practices for the base-catalyzed vinylation of long-chain alcohols.[9]

Core Objective: To synthesize this compound from octadecanol and acetylene with high conversion.

Safety Advisory: This procedure involves flammable, high-pressure gas (acetylene) and corrosive bases. It must be conducted in a specialized high-pressure reactor (autoclave) within a fume hood by trained personnel with appropriate personal protective equipment (PPE). Acetylene can decompose explosively under pressure and must be handled with extreme care, typically diluted with an inert gas like nitrogen.[8]

Materials & Equipment

-

Reagents:

-

1-Octadecanol (Stearyl Alcohol), >99% purity

-

Potassium Hydroxide (KOH), pellets, 85% or higher

-

Acetylene gas (high purity), in a cylinder with a regulator

-

Nitrogen gas (high purity), for purging and dilution

-

-

Equipment:

-

High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a gas inlet, pressure gauge, thermocouple, and mechanical stirrer

-

Heating mantle or oil bath for the reactor

-

Standard laboratory glassware for work-up

-

Vacuum filtration apparatus

-

Step-by-Step Procedure

Caption: Experimental workflow for the Reppe synthesis.

-

Reactor Preparation: The reactor is charged with 1-octadecanol. For a laboratory scale, a molar ratio of alcohol to catalyst is a good starting point.

-

Melting and Catalyst Addition: The octadecanol is heated until it melts (m.p. ~59°C).[9] The system is purged thoroughly with nitrogen to remove all oxygen. Potassium hydroxide pellets (e.g., 1-2% by weight of the alcohol) are then added.[8][9]

-

Heating and Pressurization: The reactor is sealed, and the mixture is heated to the reaction temperature, typically around 180°C, with vigorous stirring.[9]

-

Acetylene Introduction: A mixture of acetylene and nitrogen is slowly introduced into the reactor to reach the desired operating pressure. The dilution with nitrogen is a critical safety measure. The reaction is exothermic, and the rate of acetylene addition may need to be controlled to manage the temperature.

-

Reaction Monitoring: The reaction is maintained at 180°C under pressure for several hours. The progress can be monitored by observing the drop in acetylene pressure as it is consumed.[9]

-

Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of acetylene uptake), the acetylene feed is stopped. The reactor is cooled to below 60°C. The excess pressure is carefully vented through a scrubber or into the fume hood exhaust.

-

Product Work-up and Purification: The reactor is purged again with nitrogen before opening. The crude product, a mixture of this compound, unreacted octadecanol, and potassium octadecanoxide, is discharged. The catalyst can be neutralized with a weak acid and removed by filtration or washing. The final product can be purified by vacuum distillation or recrystallization from a suitable solvent.[9]

Product Characterization

The successful synthesis of this compound is confirmed through the analysis of its physical and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 930-02-9 | [1][2] |

| Molecular Formula | C₂₀H₄₀O | [2][3] |

| Molecular Weight | 296.53 g/mol | [3] |

| Appearance | Waxy solid at room temperature | [3] |

| Melting Point | 24-28 °C | [2][3] |

| Boiling Point | 183-192 °C (at reduced pressure) | [3] |

| Density | ~0.81-0.82 g/cm³ | [3][13] |

Table 2: Physical properties of this compound.

Spectroscopic Confirmation:

-

¹H NMR: The key signals confirming the vinyl group are expected around 6.5 ppm (dd, 1H, -O-CH=), 4.2 ppm (dd, 1H, =CH₂ cis), and 4.0 ppm (dd, 1H, =CH₂ trans). The long alkyl chain will show a triplet for the -O-CH₂- group around 3.7 ppm and a large multiplet for the -(CH₂)₁₆- chain between 1.2-1.4 ppm, and a terminal methyl triplet around 0.9 ppm.

-

¹³C NMR: The vinyl carbons will appear around 152 ppm (-O-CH=) and 86 ppm (=CH₂).

-

FTIR: Characteristic peaks include the C=C stretch of the vinyl group (~1620 cm⁻¹) and the strong C-O-C ether stretch (~1100-1200 cm⁻¹). The disappearance of the broad O-H stretch from the starting octadecanol (~3300 cm⁻¹) is a key indicator of reaction completion.

Conclusion and Outlook

The synthesis of this compound from octadecanol is a well-understood and scalable process, with the Reppe method being a robust and atom-economical choice for industrial production. While newer, metal-catalyzed transvinylation methods offer milder and potentially safer alternatives for laboratory-scale synthesis, the direct addition to acetylene remains a cornerstone of vinyl ether chemistry. For professionals in drug development, the ability to reliably produce this hydrophobic monomer is essential for advancing polymer-based delivery platforms and creating novel functional biomaterials. The detailed protocol and mechanistic insights provided herein serve as a foundational guide for the successful and safe execution of this important chemical transformation.

References

- Chiddix, M. E. (n.d.). REACTIONS OF ACETYLENE UNDER PRESSURE. Sciencemadness.

- van den Bossche, J., Shin, J., Shum, P., & Thompson, D. H. (2006). Design, synthesis and application of vinyl ether compounds for gene and drug delivery. Journal of Controlled Release, 116(2), e1-e3.

- Wikipedia contributors. (n.d.). Vinylation. Wikipedia.

- (n.d.). Kinetic curves for acetylene absorption in the vinylation of 1-heptanol.... ResearchGate.

- (n.d.). US3370095A - Preparation of vinyl ethers. Google Patents.

- (n.d.). Synthesis of Vinyl-Substituted Alcohols Using Acetylene as C2 Building Block. Chemical Science (RSC Publishing).

- (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. Angewandte Chemie International Edition.

- (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.

- (n.d.). This compound | 930-02-9. ChemicalBook.

- (2021). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science, 12(15), 5596-5601.

- (n.d.). This compound. LookChem.

- (2020). Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules, 25(21), 5199.

- (n.d.). US3534088A - Synthesis of octyl esters and alcohols. Google Patents.

- (2018). Ru(II)‐Catalyzed Transfer Vinylation of Alcohols. ChemCatChem, 10(15), 3169-3173.

- (2015). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Metabolic Engineering Communications, 2, 1-9.

- (n.d.). Synthesis and characterization of novel functional vinyl ethers that bear various groups.

- (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Journal of the Indian Chemical Society, 99(2), 100305.

- (n.d.). This compound Cas 930-02-9. Hylanda Chemical.

- (2009). Direct vinylation of alcohols or aldehydes employing alkynes as vinyl donors: a ruthenium catalyzed C-C bond-forming transfer hydrogenation. Journal of the American Chemical Society, 131(6), 2066-2067.

- (n.d.). Organic Syntheses Procedure.

- (n.d.). This compound | CAS 930-02-9. Santa Cruz Biotechnology.

- (n.d.). This compound/maleic anhydride copolymer. scipoly.com.

- (n.d.). This compound | C20H40O | CID 13585. PubChem.

- (2009). Direct Vinylation of Alcohols or Aldehydes Employing Alkynes as Vinyl Donors: A Ruthenium Catalyzed C-C Bond Forming Transfer Hydrogenation. Journal of the American Chemical Society, 131(6), 2066-2067.

- (n.d.). polyvinyl stearyl ether, 9003-96-7. The Good Scents Company.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Cas 930-02-9 [hylandachemical.com]

- 4. Design, synthesis and application of vinyl ether compounds for gene and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. polyvinyl stearyl ether, 9003-96-7 [thegoodscentscompany.com]

- 7. Vinylation - Wikipedia [en.wikipedia.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 10. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. lookchem.com [lookchem.com]

Introduction: The Unique Profile of Octadecyl Vinyl Ether

Sources

- 1. This compound Cas 930-02-9 [hylandachemical.com]

- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radical homopolymerization of vinyl ethers activated by Li+-π complexation in the presence of CH3OLi and LiI - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. This compound/maleic anhydride copolymer – scipoly.com [scipoly.com]

CAS number and molecular structure of octadecyl vinyl ether

An In-Depth Technical Guide to Octadecyl Vinyl Ether for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Hydrophobic Monomer

This compound (ODVE), also known as stearyl vinyl ether, is a long-chain aliphatic vinyl ether that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a reactive vinyl group and a long C18 hydrophobic alkyl chain, imparts a set of desirable properties that make it a valuable building block in polymer chemistry, materials science, and increasingly, in the pharmaceutical sciences. This guide provides a comprehensive overview of ODVE, delving into its fundamental properties, synthesis, applications, and safety considerations, with a particular focus on its relevance to researchers and professionals in drug development.

Core Chemical Identity and Molecular Structure

Understanding the fundamental identifiers and the molecular structure of ODVE is the first step in harnessing its chemical potential. The molecule consists of an octadecyl group (C18H37) attached to an oxygen atom, which is in turn bonded to a vinyl group (-CH=CH2).

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 930-02-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₄₀O | [1][3][5][6][7] |

| Molecular Weight | 296.53 g/mol | [1][5][6][8] |

| Synonyms | Stearyl Vinyl Ether, 1-(Ethenyloxy)octadecane, Vinyl Stearyl Ether | [2][3][5] |

| InChIKey | QJJDJWUCRAPCOL-UHFFFAOYSA-N | [3][5][6] |

| SMILES | CCCCCCCCCCCCCCCCCCOC=C | [3][6] |

Molecular Structure Diagram

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of ODVE are largely dictated by its long alkyl chain, making it a waxy, hydrophobic solid at room temperature.[1] These properties are critical for its application as a modifier in various formulations.

| Property | Value | Reference |

| Appearance | White to almost white waxy solid or powder to lump | [1][2] |

| Melting Point | 24 - 28 °C | [1][3][8] |

| Boiling Point | 183 - 192 °C (at 7 mmHg) | [3][9] |

| Density | 0.8138 g/cm³ | [1][3] |

| Flash Point | >110 °C | [1][3] |

| Solubility | Soluble in chloroform, toluene; Insoluble in water | [3][10] |

| Refractive Index | ~1.4800 | [1][3] |

Synthesis Methodologies

The synthesis of vinyl ethers is a well-established area of organic chemistry. For ODVE, the primary industrial route involves the vinylation of the corresponding long-chain alcohol, octadecanol (stearyl alcohol).

Reppe Vinylation: The Classic Industrial Protocol

The most common synthesis is a variation of the Reppe process, which involves the reaction of an alcohol with acetylene under basic conditions.

Causality and Mechanistic Insight: The reaction is catalyzed by a strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH).[11] The base deprotonates the octadecanol to form a more nucleophilic alkoxide. This alkoxide then attacks one of the sp-hybridized carbons of acetylene in a nucleophilic addition reaction. The resulting vinyl anion is subsequently protonated by another molecule of alcohol, regenerating the alkoxide catalyst and yielding the this compound product. High temperatures are required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of ODVE via Reppe Vinylation

This protocol is adapted from established industrial processes described in patent literature.[11]

-

Reactor Setup: Charge a high-pressure reactor with octadecyl alcohol (stearyl alcohol).

-

Inert Atmosphere: Purge the system thoroughly with an inert gas, such as nitrogen, to remove all oxygen, which can pose an explosion risk with acetylene.

-

Catalyst Addition: Heat the octadecyl alcohol until it melts (m.p. ~59°C). Add pelletized potassium hydroxide (KOH) catalyst to the molten alcohol with stirring.

-

Pressurization & Heating: Raise the temperature of the mixture to the reaction temperature, typically between 150-180°C.

-

Acetylene Feed: Introduce acetylene gas into the reactor. The pressure is carefully controlled and maintained throughout the reaction. The acetylene is metered into the reactor to react with the alcohol.

-

Reaction Monitoring: The reaction progress can be monitored by observing the uptake of acetylene. The reaction medium will gradually transform from octadecyl alcohol to a mixture, and finally to substantially pure this compound.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess acetylene is safely vented. The crude product is then purified, typically by distillation under reduced pressure, to remove any unreacted alcohol and catalyst residues.

Synthesis Workflow Diagram

Caption: Simplified workflow for the synthesis of ODVE.

Key Applications in Research and Drug Development

The dual functionality of ODVE—a polymerizable vinyl group and a long, hydrophobic tail—makes it a highly versatile monomer and chemical intermediate.

Polymer Synthesis and Material Modification

ODVE is readily polymerized through its vinyl group to form polyvinyl octadecyl ether (PODVE), a waxy, water-insoluble resin.[10] It is also used as a comonomer with other molecules, such as maleic anhydride, to create copolymers with specific functionalities.[12]

Key Roles:

-

Hydrophobicity Enhancer: Incorporation of ODVE into polymer backbones significantly increases the hydrophobicity and surface activity of the resulting material.[1][13]

-

Reactive Diluent: In formulations for UV-cured coatings and adhesives, ODVE can act as a reactive diluent, reducing viscosity while becoming part of the final cross-linked polymer network.[14][15]

-

Processing Modifier: It can be used as a processing aid and melting point depressant when blended with other waxes and polyolefins.[10]

Polymerization Diagram

Caption: Polymerization of ODVE to form its homopolymer.

Advanced Applications in Drug Delivery and Bioorthogonal Chemistry

For drug development professionals, the vinyl ether functional group is of particular interest due to its unique reactivity, especially in the burgeoning field of bioorthogonal chemistry.

Prodrug Activation: The vinyl ether moiety can be used as a "cage" for therapeutic agents. It is relatively stable but can be cleaved under specific conditions to release a payload. A cutting-edge application involves the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this strategy, a drug molecule is masked with a vinyl ether group. This "caged" drug is inactive. When it encounters a tetrazine molecule (the reaction partner), a rapid and bioorthogonal "click" reaction occurs, which triggers the release of the active drug at the target site.[16] This approach allows for the spatio-temporal control of drug release, minimizing off-target effects. This is highly relevant for targeted cancer therapy, where a tetrazine-modified antibody could localize to a tumor before the vinyl ether-caged drug is administered.[16]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of ODVE is essential for laboratory safety. The information below is a summary derived from publicly available Safety Data Sheets (SDS).

GHS Hazard Information

| Hazard Code | Description | Reference |

| H317 | May cause an allergic skin reaction | [8] |

Safe Handling and Storage Protocols:

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat when handling ODVE.[17]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[17][18]

-

Ignition Sources: Although it has a high flash point, keep ODVE away from heat, sparks, and open flames.[17][18]

-

Air Sensitivity: Vinyl ethers as a class can be sensitive to air and may form explosive peroxides over time upon exposure to oxygen.[18][19] It is crucial to store ODVE in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[17] Recommended storage temperatures are often below 15°C to maintain stability.[2]

-

Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid letting the product enter drains.[17]

References

- Hylanda Chemical. This compound Cas 930-02-9.

- TCI Chemicals. This compound 930-02-9.

- ChemicalBook. This compound | 930-02-9.

- Scientific Polymer Products. This compound/maleic anhydride copolymer.

- Parchem. This compound (Cas 930-02-9).

- Specialty Chemicals.

- PubChem, NIH. This compound | C20H40O | CID 13585.

- Global Substance Registration System (GSRS). This compound.

- NIST WebBook. Octadecane, 1-(ethenyloxy)-.

- ChemicalBook. 930-02-9(this compound) Product Description.

- ECHEMI. 930-02-9, this compound Formula.

- Google Patents.

- Sigma-Aldrich. SAFETY DATA SHEET - VINYL ETHYL ETHER, STABILIZED.

- Thermo Fisher Scientific.

- Fisher Scientific.

- The Good Scents Company. polyvinyl stearyl ether, 9003-96-7.

- SpecialChem (BASF). This compound (ODVE) (2023).

- SpecialChem (BASF). This compound (ODVE) (2020).

- ResearchGate. (A) INVDA reaction between a vinyl ether masked drug (inactive) and the....

Sources

- 1. This compound Cas 930-02-9 [hylandachemical.com]

- 2. This compound | 930-02-9 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 930-02-9 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. Octadecane, 1-(ethenyloxy)- [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 930-02-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. polyvinyl stearyl ether, 9003-96-7 [thegoodscentscompany.com]

- 11. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 12. This compound/maleic anhydride copolymer – scipoly.com [scipoly.com]

- 13. nbinno.com [nbinno.com]

- 14. specialchem.com [specialchem.com]

- 15. specialchem.com [specialchem.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.fr [fishersci.fr]

Thermal Properties of Poly(octadecyl vinyl ether) for Advanced Applications

An In-depth Technical Guide:

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the thermal characteristics of poly(octadecyl vinyl ether) (PODVE), a polymer with significant utility in specialized fields, including pharmaceuticals and advanced materials. As a Senior Application Scientist, this document is structured to provide not only foundational knowledge but also actionable, field-proven insights into the experimental determination and interpretation of PODVE's thermal behavior.

Section 1: Foundational Principles of Polymer Thermal Analysis

The thermal properties of a polymer are critical determinants of its processing parameters, stability, and functional performance. For a material like PODVE, which finds applications in thermally sensitive and controlled environments, a precise understanding of its melting temperature (T_m), glass transition temperature (T_g), and thermal decomposition temperature (T_d) is indispensable. These parameters govern the material's physical state, mechanical properties, and operational limits.

The distinct molecular architecture of PODVE, characterized by a flexible poly(vinyl ether) backbone and long octadecyl side chains, gives rise to its unique thermal profile. The packing of these long alkyl chains into crystalline domains results in a defined melting point, while the amorphous regions exhibit a glass transition, marking a shift from a rigid to a more pliable state.

Section 2: Core Thermal Properties and Their Significance

Melting Temperature (T_m)

The melting temperature is the point at which the crystalline structures within the polymer break down, and the material transitions to a viscous liquid. For PODVE, this is a first-order thermodynamic transition primarily governed by the crystalline packing of its octadecyl side chains. The T_m dictates the upper temperature limit for solid-state applications and is a key parameter for melt processing techniques. The melting point of poly(this compound) typically falls within the range of 24 to 50 °C.[1][2][3][4]

Glass Transition Temperature (T_g)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state. This is a critical parameter for applications requiring flexibility. For poly(dodecyl vinyl ether), a related polymer, the glass transition temperature is reported to be -62 °C, which provides a useful estimate for the T_g of PODVE. This low T_g indicates that at room temperature and above, the amorphous portion of PODVE is in a flexible, rubbery state.

Thermal Decomposition Temperature (T_d)

The thermal decomposition temperature signifies the onset of chemical degradation of the polymer. This parameter is crucial for establishing the maximum processing temperature and for assessing the long-term thermal stability of the material. Exceeding the T_d leads to irreversible changes in the polymer's chemical structure and a loss of its desired properties.

Section 3: Experimental Protocols for Thermal Characterization

The accurate measurement of thermal properties is fundamental to polymer science and engineering. This section outlines the standard, self-validating methodologies for the thermal analysis of PODVE.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the melting and glass transition temperatures. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference.

-

Sample Preparation: Accurately weigh 5-10 mg of PODVE into a standard aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument's cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to approximately 30 °C above its expected melting point at a controlled rate (e.g., 10 °C/min). This step is crucial for erasing any previous thermal history of the sample.

-

Controlled Cooling Scan: Cool the sample to a temperature well below its expected glass transition (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min). This allows for the controlled crystallization and formation of the polymer's morphology.

-

Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to above its melting point. The data from this scan is used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

The glass transition (T_g) is identified as a step-like change in the heat flow curve.

-

The melting temperature (T_m) is determined as the peak of the endothermic melting event.

-

Caption: A streamlined workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. This technique is essential for determining the thermal stability and decomposition temperature of a material.

-

Sample Preparation: Accurately weigh 10-20 mg of the PODVE sample into a TGA crucible (ceramic or platinum).

-

Instrument Setup: Place the crucible containing the sample onto the TGA's microbalance.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a steady flow rate (e.g., 50 mL/min) to create a non-oxidative environment.

-

Thermal Program: Heat the sample from ambient temperature to a temperature that ensures complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss against temperature.

-

The decomposition temperature (T_d) is typically reported as the onset temperature of significant weight loss.

-

Caption: A logical flow for TGA experiments.

Section 4: Quantitative Data Summary

The following table provides a consolidated view of the key thermal properties of poly(this compound) for easy reference and comparison.

| Property | Symbol | Typical Value | Primary Measurement Technique |

| Melting Temperature | T_m | 24 - 50 °C | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temperature | T_g | Approx. -62 °C (by analogy) | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition | T_d | Material Specific | Thermogravimetric Analysis (TGA) |

Section 5: Concluding Remarks and Future Directions

The thermal properties of poly(this compound) are integral to its functionality and application. This guide has detailed the critical thermal parameters and provided robust, step-by-step protocols for their determination. The interplay between PODVE's molecular structure and its macroscopic thermal behavior underscores the importance of precise characterization. For professionals in drug development and materials science, a thorough grasp of these principles is essential for innovation and the creation of next-generation products. Future research will likely focus on the targeted modification of PODVE's thermal properties through copolymerization and the formulation of composites to meet the demands of ever-more sophisticated applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13585, this compound. [Link]

-

The Good Scents Company. polyvinyl stearyl ether, 9003-96-7. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Octadecyl Vinyl Ether

Introduction

Octadecyl vinyl ether (OVE), with the chemical formula C₂₀H₄₀O, is a long-chain alkyl vinyl ether that finds significant applications in polymer chemistry, serving as a hydrophobic monomer in the synthesis of specialty polymers, coatings, and adhesives.[1] Its long octadecyl chain imparts properties such as hydrophobicity and waxiness, while the vinyl ether group provides a reactive site for polymerization.[1] Accurate and comprehensive characterization of OVE is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of the resulting materials. This in-depth technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of these techniques, present field-proven experimental protocols, and offer a thorough interpretation of the spectral data, grounded in established scientific principles.

The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a long C18 saturated alkyl chain linked to a vinyl group (-CH=CH₂) via an ether oxygen.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm its identity, purity, and specific structural features.

¹H NMR Spectroscopy of this compound

¹H NMR spectroscopy provides information on the different types of protons in a molecule and their connectivity. The spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons, the protons on the carbon adjacent to the ether oxygen, the long methylene chain, and the terminal methyl group.

A robust protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] CDCl₃ is a suitable solvent as it effectively dissolves the waxy solid and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest. Ensure the sample is fully dissolved; gentle warming may be necessary.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the multiplets of the vinyl protons.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Caption: Experimental workflow for ¹H NMR analysis.

The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following characteristic signals[3]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | J-Coupling Constants (Hz) |

| ~6.48 | dd | 1H | =CH-O | J_trans ≈ 14.4 Hz, J_cis ≈ 6.8 Hz |

| ~4.19 | dd | 1H | H_trans (CH ₂=) | J_trans ≈ 14.4 Hz, J_gem ≈ 1.6 Hz |

| ~3.99 | dd | 1H | H_cis (CH ₂=) | J_cis ≈ 6.8 Hz, J_gem ≈ 1.6 Hz |

| ~3.75 | t | 2H | -O-CH ₂- | J ≈ 6.7 Hz |

| ~1.65 | m | 2H | -O-CH₂-CH ₂- | |

| ~1.25 | br s | 30H | -(CH ₂)₁₅- | |

| ~0.88 | t | 3H | -CH ₃ | J ≈ 6.5 Hz |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency.

The vinyl region of the spectrum is particularly informative. The proton on the carbon double-bonded to the oxygen appears as a doublet of doublets (dd) around 6.48 ppm due to coupling with the two terminal vinyl protons. The terminal vinyl protons are diastereotopic and thus have different chemical shifts, appearing as two distinct doublet of doublets around 4.19 ppm and 3.99 ppm. The large coupling constant (~14.4 Hz) is characteristic of a trans relationship, while the smaller coupling constant (~6.8 Hz) corresponds to a cis relationship between the vinyl protons. The geminal coupling between the terminal protons is small (~1.6 Hz).

The triplet at approximately 3.75 ppm corresponds to the two protons on the carbon directly attached to the ether oxygen, which are deshielded by the electronegative oxygen atom. The large, broad singlet at around 1.25 ppm is characteristic of the long methylene chain. The terminal methyl group gives rise to a triplet at approximately 0.88 ppm.

¹³C NMR Spectroscopy of this compound

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a powerful tool for confirming the carbon skeleton.

-

Sample Preparation: Due to the lower natural abundance of ¹³C, a more concentrated sample is typically required. Dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.[2]

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is used.

-

Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A sufficient number of scans (often several hundred to thousands) and a suitable relaxation delay are necessary to obtain a good quality spectrum.

The proton-decoupled ¹³C NMR spectrum of this compound shows the following key resonances[4][5]:

| Chemical Shift (δ, ppm) | Assignment |

| ~152.7 | =C H-O |

| ~86.5 | C H₂= |

| ~68.0 | -O-C H₂- |

| ~31.9 | -(C H₂)n- |

| ~29.7 - 29.1 | -(C H₂)n- |

| ~26.1 | -O-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

The two sp² hybridized carbons of the vinyl group are the most downfield, with the carbon attached to the oxygen appearing at approximately 152.7 ppm and the terminal vinyl carbon at around 86.5 ppm. The carbon of the octadecyl chain directly bonded to the ether oxygen is found at about 68.0 ppm. The numerous methylene carbons of the long alkyl chain resonate in the typical aliphatic region between 22.7 and 31.9 ppm. The terminal methyl carbon is the most upfield signal at approximately 14.1 ppm.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is used to confirm the presence of the vinyl ether functionality and the long alkyl chain.

Experimental Protocol: FTIR

Due to the waxy, solid nature of this compound at room temperature, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal should be collected.

-

Sample Application: A small amount of this compound is placed directly onto the ATR crystal.[6] Gentle pressure is applied using the ATR's pressure clamp to ensure good contact between the sample and the crystal. For a more uniform film, the sample can be gently melted on the crystal by heating the ATR stage slightly above its melting point (24-28 °C) and then allowing it to cool.[7]

-

Data Acquisition: The sample spectrum is then collected. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

Caption: Experimental workflow for FTIR-ATR analysis.

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure[1][8]:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3110 - 3040 | =C-H stretch | Medium |

| ~2920 | -C-H asymmetric stretch (CH₂) | Strong |

| ~2850 | -C-H symmetric stretch (CH₂) | Strong |

| ~1620 | C=C stretch | Strong |

| ~1470 | -C-H bend (scissoring) | Medium |

| ~1200 | =C-O-C stretch | Strong |

| ~960 | =C-H bend (out-of-plane) | Strong |

| ~820 | =C-H bend (out-of-plane) | Strong |

| ~720 | -CH₂- rock | Medium |

The strong bands at approximately 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the numerous methylene groups in the long octadecyl chain. The presence of the vinyl group is confirmed by the =C-H stretching vibrations above 3000 cm⁻¹, the strong C=C stretching absorption around 1620 cm⁻¹, and the strong out-of-plane =C-H bending vibrations at approximately 960 cm⁻¹ and 820 cm⁻¹. A particularly diagnostic peak for the vinyl ether functionality is the strong C-O-C stretching band observed around 1200 cm⁻¹.[9]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the molecular structure and provide detailed information about the electronic environment of each proton and carbon atom, while FTIR spectroscopy offers a rapid and effective method for identifying the key functional groups. The protocols and data interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this important monomer, ensuring the integrity of their materials and the reliability of their experimental outcomes.

References

-

Queiroz, C. A. (2016). Response to "Can I get FTIR analysis for Semi-Solid material (e.i like wax)?". ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1H NMR relevant to the constitution of dimer 63. ResearchGate. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR]. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Hylanda Chemical. (n.d.). This compound Cas 930-02-9. Retrieved from [Link]

-

Filo. (2023). Q1 (A) Draw the ^{13}C NMR spectra for the following compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Health and Safety Guide to Octadecyl Vinyl Ether for Research and Development Professionals

This document provides an in-depth technical guide on the health and safety considerations for octadecyl vinyl ether (OVE). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, focusing on the scientific rationale behind safety protocols to foster a culture of intrinsic safety in the laboratory.

Introduction and Physicochemical Profile

This compound (CAS No. 930-02-9), also known as stearyl vinyl ether, is a long-chain aliphatic monomer.[1][2] Its structure consists of an 18-carbon alkyl chain (octadecyl) linked to a vinyl ether group. This composition gives it a waxy, solid character at room temperature and makes it a valuable precursor in polymer synthesis and a modifier in coatings, waxes, and lubricants to enhance properties like hydrophobicity.[3][4]

While its high molecular weight and low volatility distinguish it from more hazardous, short-chain vinyl ethers, a thorough understanding of its specific health and safety profile is critical for its handling in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 930-02-9 | [1][2] |

| Molecular Formula | C₂₀H₄₀O | [1][3] |

| Molecular Weight | 296.53 g/mol | [1][3] |

| Appearance | White crystalline solid / waxy solid | [3][4] |

| Melting Point | 24-30 °C | [1][2][3] |

| Boiling Point | 183-192 °C (at reduced pressure) | [2][3] |

| Flash Point | >110 °C | [3] |

| Density | ~0.82 g/cm³ | [3][5] |

| Solubility | Insoluble in water |[6] |

Toxicological Assessment and Hazard Identification

The primary health hazard associated with this compound, as identified through aggregated GHS data, is its potential to cause skin sensitization.[1]

GHS Hazard Classification

-

Hazard Statement: H317 - May cause an allergic skin reaction.[1]

-

Signal Word: Warning[1]

-

Hazard Pictogram:

⚠️

(Irritant)[1]

Dermal Exposure: The Primary Risk Pathway

Skin Sensitization (H317): The most significant toxicological concern is the potential for this compound to act as a skin sensitizer.[1] An allergic skin reaction may not occur upon initial exposure; however, subsequent contact can trigger an immune response leading to contact dermatitis, characterized by redness, itching, and rash. The long alkyl chain may facilitate skin penetration, allowing the reactive vinyl ether moiety to interact with skin proteins.

Skin and Eye Irritation: Beyond sensitization, direct contact may cause mild skin irritation.[1] While specific data for OVE is limited, related long-chain ethers can cause serious eye irritation, warranting caution.[7]

Inhalation and Ingestion

Due to its low melting point and very low vapor pressure at ambient temperatures, the risk of significant inhalation exposure is minimal under standard laboratory conditions.[5] Unlike highly volatile compounds like ethyl vinyl ether, OVE does not readily form high concentrations of vapor.[8][9] Ingestion is not an intended route of exposure and is considered a low probability event with adherence to basic laboratory hygiene.

Mechanistic Considerations: The Vinyl Ether Moiety

While comprehensive toxicological studies on OVE are not widely published, the reactivity of the vinyl ether group warrants consideration. The vinyl moiety in other, more studied vinyl ether compounds can be subject to metabolic processes. For instance, the metabolism of some vinyl ethers has been shown to involve cytochrome P-450 enzymes.[10] This metabolic activation can potentially lead to the formation of reactive intermediates. Although the toxicological significance of this pathway for OVE is unknown, it underscores the importance of minimizing exposure as a precautionary principle.

Risk Mitigation and Safe Handling Protocols

A systematic approach to risk management is essential. The Hierarchy of Controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of Controls applied to handling this compound.

Recommended Personal Protective Equipment (PPE)

Given that the primary exposure route is dermal, appropriate PPE is the final and most direct barrier of protection.

Table 2: Recommended PPE for Handling this compound

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile gloves (ensure no tears or perforations) | Prevents direct skin contact, mitigating the risk of sensitization and irritation.[11][12] |

| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from accidental splashes, especially when the material is handled in its molten state.[11][12] |

| Skin/Body Protection | Standard laboratory coat (fully buttoned) | Provides a barrier against accidental spills on clothing and skin. |

Experimental Protocol: Safe Handling and Weighing

This protocol establishes a self-validating system for minimizing exposure during routine laboratory procedures.

-

Preparation:

-

Confirm the Safety Data Sheet (SDS) has been reviewed.

-

Ensure a chemical fume hood is certified and operational.

-

Don all required PPE as specified in Table 2.

-

Designate a specific work area within the fume hood for handling OVE.

-

-

Handling the Solid:

-

Since OVE has a low melting point (24-30 °C), it may be partially or fully melted if the laboratory temperature is high. Handle with care to avoid splashes.

-

Use a clean spatula or scoop to transfer the waxy solid from the main container to a tared weigh boat or beaker.

-

Perform all transfers and weighing activities inside the fume hood to contain any potential particulates or fumes.

-

-

Handling the Liquid (Molten State):

-

If the protocol requires molten OVE, gently warm the container in a water bath inside the fume hood. Do not use a direct, high-temperature heat source like a hot plate, as this can increase the rate of peroxide formation.

-

Handle the molten liquid with extreme care to prevent splashes and thermal burns.

-

-

Post-Handling:

-

Securely seal the OVE container immediately after use.

-

Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Dispose of cleaning materials as hazardous waste.

-

Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water.

-

Storage and Chemical Compatibility

Improper storage of ethers presents a significant, often underestimated, risk.

Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area.[3]

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.[3]

-

Separation: Store separately from incompatible materials, particularly acids and strong oxidizing agents.[3]

CRITICAL HAZARD: Peroxide Formation

Like many ethers, OVE is susceptible to the formation of explosive peroxides upon exposure to air and light, especially during long-term storage.[13] The presence of the vinyl group can potentially stabilize radical intermediates, influencing this process.

Caption: Workflow for the safe storage and peroxide testing of ethers.

Protocol: Peroxide Detection in Ethers

-

Frequency: Test all containers of OVE upon receipt, before use if stored for more than 6 months after opening, and every 3-6 months thereafter.

-

Procedure (Using Commercial Test Strips):

-

Work within a fume hood and wear appropriate PPE.

-

Dip the test strip into a small sample of the OVE (if solid, a small amount can be dissolved in a peroxide-free solvent like isopropanol).

-

Remove the strip and wait for the specified time according to the manufacturer's instructions.

-

Compare the color of the strip to the provided color chart to determine the concentration of peroxides.

-

-

Action Levels:

-

< 30 ppm: Safe for use.

-

30-100 ppm: Use with caution; do not distill or concentrate.

-

> 100 ppm: DANGER. Do not handle. Do not attempt to open the container if crystals are present around the cap. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.

-

Emergency Procedures

In the event of an exposure or spill, rapid and correct action is crucial.

Table 3: First Aid Measures

| Exposure Route | Action | Source(s) |

|---|---|---|

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. | [11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7][11][14] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. | [14] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink two glasses of water. Seek medical attention. |[11] |

Spill Response:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11][13]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly.

Conclusion

This compound is a chemical with a specific and manageable hazard profile. Its primary risk to laboratory personnel is skin sensitization from dermal contact. Its low volatility minimizes inhalation risks, but its chemical nature as an ether introduces the critical, long-term hazard of explosive peroxide formation during storage. By understanding these specific risks and implementing the robust handling protocols, engineering controls, and emergency procedures outlined in this guide, researchers can work safely and effectively with this versatile compound.

References

- Hylanda Chemical. Products - this compound Cas 930-02-9.

- Specialty Chemicals.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13585, this compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

- LookChem. This compound.

-

Ivanetich, K. M., & Van den Honert, L. H. (1981). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether. Drug Metabolism and Disposition, 9(5), 446–451. [Link]

- Carl ROTH.

- ChemicalBook.

- ChemicalBook. This compound 930-02-9.

- Fisher Scientific.

-

U.S. Environmental Protection Agency. (2000). Toxicological Review of Vinyl Chloride. [Link]

- Fisher Scientific. Safety Data Sheet - Ethyl vinyl ether, stabilized.

-

Dawkins, C. J. M. (1958). The safety of vinyl ether. British Medical Journal, 1(5079), 1116–1117. [Link]

- PPG.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8024, Vinyl ether. [Link]

- Thermo Fisher Scientific.

- Guidechem. Dodecyl vinyl ether (cas 765-14-0) SDS/MSDS download.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8023, Ethyl vinyl ether. [Link]

- The Good Scents Company. polyvinyl stearyl ether, 9003-96-7.

Sources

- 1. This compound | C20H40O | CID 13585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound Cas 930-02-9 [hylandachemical.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. polyvinyl stearyl ether, 9003-96-7 [thegoodscentscompany.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.fr [fishersci.fr]

- 14. fishersci.com [fishersci.com]

Introduction: The Role of Purity in Octadecyl Vinyl Ether Applications

<Technical Guide: Octadecyl Vinyl Ether (OVE)

A-Pillar for Researchers and Drug Development Professionals on Commercial Sourcing and Purity Assessment

Abstract: this compound (OVE), also known as stearyl vinyl ether, is a long-chain alkyl vinyl ether of significant interest in advanced material science and pharmaceutical formulations. Its utility as a hydrophobic monomer and reactive intermediate necessitates a thorough understanding of its commercial landscape and the stringent purity requirements for specialized applications. This guide provides an in-depth analysis of OVE's commercial sources, typical purity grades, and the critical analytical methodologies required to verify its quality. We will explore the causality behind experimental choices for purity determination, detail self-validating protocols, and provide a framework for establishing a robust incoming material qualification process.

This compound (C₂₀H₄₀O) is a waxy solid at room temperature with a melting point around 24-30°C.[1][2] Its molecular structure, featuring a long C18 alkyl chain coupled with a reactive vinyl ether group, imparts unique properties that are leveraged in various fields. In drug development, OVE is explored for its role in forming hydrophobic polymers and as a reactive component in drug delivery systems. In industrial applications, it serves as a key modifier in coatings, waxes, and lubricants, where it enhances hydrophobicity and surface activity.[2]

The vinyl ether functional group is highly susceptible to polymerization and hydrolysis, especially under acidic conditions. Therefore, the purity of OVE is not merely a matter of concentration but a critical parameter that dictates its reactivity, performance, and, in biomedical applications, its safety profile. Impurities can act as reaction inhibitors or initiators, alter the physicochemical properties of resulting polymers, and introduce toxicological risks. This guide serves to equip researchers and developers with the knowledge to source high-quality OVE and validate its purity for its intended application.

Commercial Landscape: Sourcing and Specifications

This compound is available from a range of chemical suppliers, catering to different scales and purity requirements. It is crucial to distinguish between grades intended for general industrial use versus those suitable for high-purity applications like pharmaceutical excipients or electronic materials.

Major Commercial Suppliers

Several chemical manufacturers and distributors list this compound in their catalogs. Notable suppliers include:

It is important to note that availability and specifications can change, and direct inquiry with suppliers for the latest technical data sheets (TDS) and Certificates of Analysis (CofA) is always recommended.

Comparative Analysis of Commercial Grades

Purity specifications for commercially available this compound can vary. While some suppliers offer a standard grade, others may provide higher purity options upon request. A summary of typical specifications is presented below.

| Parameter | Specification Range | Significance & Impact |

| Purity (by GC) | >85.0% - >98% | The primary measure of OVE content. Lower purity indicates the presence of synthetic byproducts or degradation products. |

| Appearance | White to off-white solid/lump | Discoloration may suggest the presence of impurities or degradation. |

| Octadecanol | ≤1.0% (in high-purity grades) | A common synthetic precursor; its presence can affect polymerization kinetics and final polymer properties.[2] |

| Water Content | Variable (often not specified) | Water can lead to the hydrolysis of the vinyl ether group, especially in the presence of acid catalysts, forming acetaldehyde and octadecanol. |

| Melting Point | 24 - 30°C | A narrow melting point range is indicative of higher purity.[1][2] |

Many suppliers, such as TCI and Lab Pro Inc., list a purity of >85.0% as determined by Gas Chromatography (GC) for their standard grades.[3][6] Hylanda Chemical, on the other hand, markets a high-purity grade with octadecanol specified at ≤1.0%.[2] This highlights the necessity for the end-user to perform their own rigorous quality control.

Analytical Methodologies for Purity Verification

A multi-faceted approach is required to fully characterize the purity of this compound. No single technique can provide a complete picture. The mass balance method, which involves identifying and quantifying all impurities and subtracting their total from 100%, is a highly accurate approach for determining the purity of organic substances.[7] The following techniques are cornerstones of a robust purity assessment program.

Gas Chromatography (GC) for Organic Impurities

Causality: Gas chromatography is the premier technique for separating and quantifying volatile and semi-volatile organic compounds.[8] Given OVE's boiling point, it is well-suited for GC analysis. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to hydrocarbons and a wide linear range. The principle is simple: the sample is vaporized and carried by an inert gas through a column.[9] Compounds separate based on their boiling points and interaction with the column's stationary phase, with lower boiling point compounds generally eluting first.[10] The area under each peak in the resulting chromatogram is proportional to the concentration of that compound.

Self-Validating Protocol: Purity Assay by GC-FID

-

System Preparation:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Temperatures: Inlet: 250°C, Detector: 300°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the separation of both volatile impurities and the high-boiling OVE.

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the OVE sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a high-purity, low-boiling solvent like hexane or dichloromethane.[8]

-

-

Analysis Sequence:

-

Solvent Blank: Inject the pure solvent to identify any peaks originating from the solvent itself.

-

System Suitability: Inject a known standard (if available) to verify column performance, retention time, and detector response.

-

Sample Injection: Inject 1 µL of the prepared sample solution. A split injection is common to avoid overloading the column.[11]

-

-

Data Interpretation:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as a percentage of the area of the main OVE peak relative to the total area of all peaks (Area % method).

-

Purity (%) = (Area of OVE Peak / Total Area of All Peaks) * 100

-

Karl Fischer Titration for Water Content

Causality: Water is a critical impurity for vinyl ethers. Karl Fischer (KF) titration is the gold standard for accurately determining water content in organic materials.[12] It is based on a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a solvent.[13] However, a critical consideration for vinyl ethers is that they can react with methanolic KF reagents, leading to erroneously high water content readings.[14] This side reaction must be mitigated.

Self-Validating Protocol: Coulometric Karl Fischer Titration

-

Reagent Selection: Use specialized Karl Fischer reagents designed for aldehydes, ketones, and other reactive compounds that do not contain methanol.

-

Instrument Setup:

-

Use a coulometric Karl Fischer titrator, which is ideal for low water concentrations (<0.1%).[14]

-

Ensure the titration cell is dry by running a pre-titration until a stable, low drift is achieved.

-

-

Sample Analysis:

-

Using a gas-tight syringe, accurately weigh and inject a known amount of the molten OVE sample directly into the KF cell.[14] The exact sample weight is determined by weighing the syringe before and after injection.

-

Start the titration. The instrument will generate iodine electrochemically until all water has been consumed.

-

The instrument calculates the water content based on the total charge passed (coulombs) and reports it in ppm or percentage.

-

-

System Validation:

-

Regularly run a certified water standard to verify the accuracy of the titrator and reagents.

-

Spectroscopic Identification

Causality: While chromatography quantifies, spectroscopy confirms identity. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) provide structural confirmation.

-

¹H NMR Spectroscopy: Provides a detailed map of the hydrogen atoms in the molecule. For OVE, characteristic peaks for the vinyl protons (=CH₂ and -O-CH=) will be present, alongside the signals for the long alkyl chain.[15][16] The absence of unexpected signals is a strong indicator of purity.

-

FTIR Spectroscopy: Identifies the functional groups present. Key absorbance bands for OVE include C-O-C stretching for the ether linkage and C=C stretching for the vinyl group.[16] The absence of a broad O-H stretch (around 3300 cm⁻¹) can corroborate low water and alcohol content.

Common Impurities and Their Origins

Understanding the potential impurities is key to selecting the right analytical methods and troubleshooting issues.

-